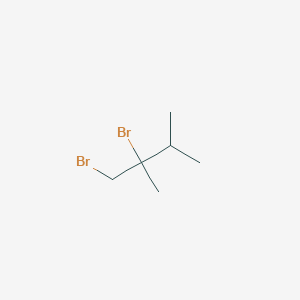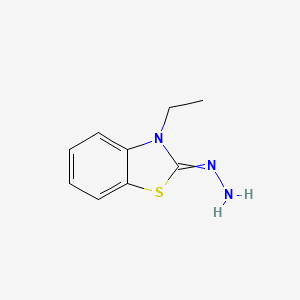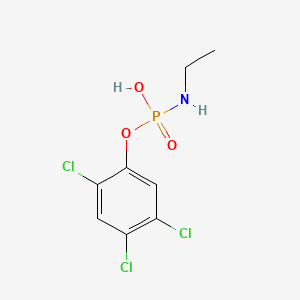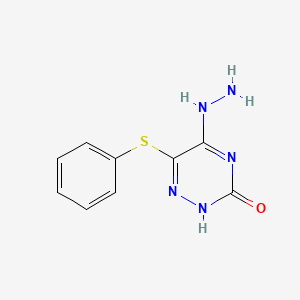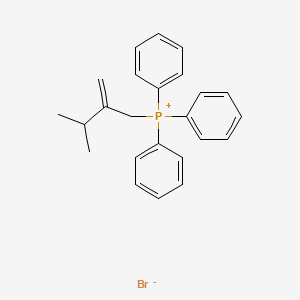
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .
科学的研究の応用
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the study of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 3-methyl-2-methylidenebutyl group.
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide: Similar but with a different alkyl group.
(3-Methoxymethyl-2-methyl-benzyl)triphenyl-phosphonium bromide: Contains a methoxymethyl group.
Uniqueness
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .
特性
CAS番号 |
33355-56-5 |
|---|---|
分子式 |
C24H26BrP |
分子量 |
425.3 g/mol |
IUPAC名 |
(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QFVQOLWINJDXDI-UHFFFAOYSA-M |
正規SMILES |
CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
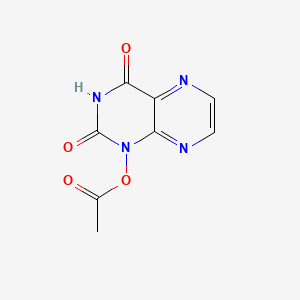
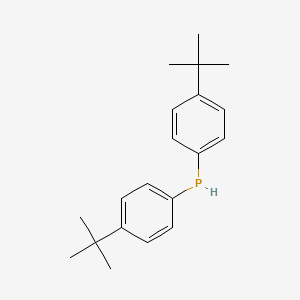
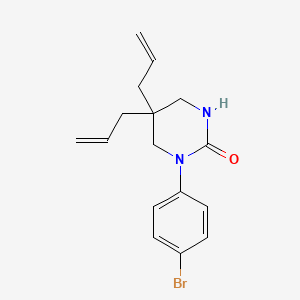

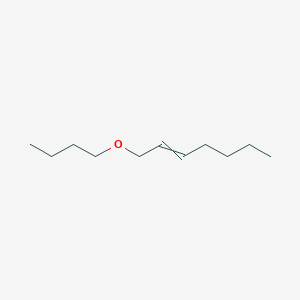
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
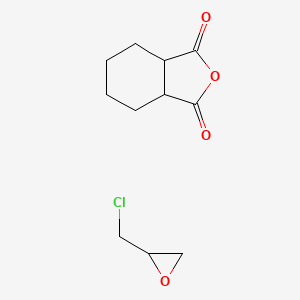
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

